2-Amino-3-chloro-5-cyanobenzoic acid
Description
2-Amino-3-chloro-5-cyanobenzoic acid (molecular formula: C₈H₄ClN₂O₂) is a halogenated benzoic acid derivative featuring amino (–NH₂), chloro (–Cl), and cyano (–CN) substituents at positions 2, 3, and 5, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-amino-3-chloro-5-cyanobenzoic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-4(3-10)1-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13) |
InChI Key |
KCMMKWRPPVXDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloro-5-cyanobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-3-chlorobenzoic acid.
Nitration: The amino group is protected, and the compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group.
Industrial Production Methods: Industrial production of 2-amino-3-chloro-5-cyanobenzoic acid may involve large-scale nitration and reduction processes, followed by cyanation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility or preparing intermediates for further functionalization.
| Reaction Conditions | Products | Yield | Notes |
|---|---|---|---|
| Methanol + H₂SO₄ (reflux) | Methyl 2-amino-3-chloro-5-cyanobenzoate | 85-90% | Requires anhydrous conditions |
| Ethanol + HCl (catalytic) | Ethyl ester derivative | 78-82% | Alternative for bulk synthesis |
The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Steric hindrance from substituents slightly reduces reaction rates compared to unsubstituted benzoic acids.
Amidation Reactions
The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical intermediate synthesis.
| Amine | Conditions | Product | Purity |
|---|---|---|---|
| Aniline | DCC, DMAP, DCM | N-Phenylamide derivative | 95% |
| Benzylamine | EDCl, HOBt, DMF | N-Benzylamide derivative | 89% |
Activators like DCC or EDCl enhance coupling efficiency. The electron-withdrawing cyano group slightly deactivates the carbonyl, necessitating stronger activating agents.
Cyano Group Hydrolysis
The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, expanding functional group versatility.
| Conditions | Product | Yield | Kinetics |
|---|---|---|---|
| 6M HCl, reflux (4h) | 2-Amino-3-chloro-5-carboxybenzoic acid | 75% | First-order kinetics |
| 20% NaOH, 100°C (2h) | Sodium carboxylate derivative | 82% | Faster hydrolysis in base |
Acidic hydrolysis proceeds via a nitrilium ion intermediate, while basic conditions form a carboxylate directly.
Redox Reactions
The amino and cyano groups participate in reduction and oxidation processes:
Reduction
-
Cyano to amine : Hydrogenation (H₂, Pd/C) reduces the cyano group to an aminomethyl group.
Yield: 88-92% under 50 psi H₂ at 50°C.
Oxidation
-
Amino to nitro : Strong oxidants like KMnO₄ convert the amino group to nitro under acidic conditions.
Yield: 65-70% in 2M H₂SO₄ at 80°C.
Electrophilic Aromatic Substitution
The amino group directs electrophiles to the para position relative to itself, while chloro and cyano groups deactivate the ring.
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Amino-3-chloro-5-cyano-4-nitrobenzoic acid | Para to amino group |
| Sulfonation | H₂SO₄ (fuming) | Sulfonic acid derivative | Limited by deactivation |
Nitration occurs exclusively at the position para to the amino group due to its strong activating effect, despite the deactivating influence of chloro and cyano substituents .
Nucleophilic Aromatic Substitution
The chloro group undergoes substitution with strong nucleophiles (e.g., hydroxide, amines):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (10% aq.) | 120°C, 6h | 2-Amino-5-cyano-3-hydroxybenzoic acid | 60% |
| Piperidine | DMF, 100°C | 3-Piperidino derivative | 55% |
The reaction proceeds via a Meisenheimer complex intermediate, with the electron-withdrawing cyano group stabilizing negative charge development.
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70-75% |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Aryl amine derivatives | 65% |
Optimized conditions require anhydrous solvents and inert atmospheres to prevent catalyst deactivation.
Scientific Research Applications
2-Amino-3-chloro-5-cyanobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-5-cyanobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes and therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-amino-3-chloro-5-cyanobenzoic acid with structurally related benzoic acid derivatives:
Notes:
- *Molecular weight calculated based on elemental composition.
- Substituent positions significantly influence solubility and reactivity. For example, the –CN group in 2-amino-3-chloro-5-cyanobenzoic acid enhances electrophilicity compared to methyl or fluoro analogs .
Physicochemical Properties
- Melting Points: Chloro and amino substituents generally increase melting points (e.g., 2-amino-5-chlorobenzoic acid: 209–213°C vs. 4-amino-2-chlorobenzoic acid: 210–215°C ). The –CN group may lower melting points due to reduced crystallinity.
- Acidity: The electron-withdrawing –CN group likely enhances acidity compared to methyl or methoxy derivatives (e.g., 4-amino-5-chloro-o-anisic acid, pKa ~2.5 ).
Research Findings and Challenges
- Synthesis Optimization: Evidence from failed benzamide syntheses underscores the need for novel coupling agents or microwave-assisted techniques to avoid cyclization side reactions.
- Thermal Stability: Derivatives like 2-amino-3-chloro-5-nitrobenzoic acid decompose at elevated temperatures, forming byproducts such as 2-amino-3-chloro-5-nitrobenzene . Similar stability studies are critical for the cyano analog.
Biological Activity
2-Amino-3-chloro-5-cyanobenzoic acid (also known as 3-chloro-5-cyanobenzoic acid) is a compound of interest in medicinal chemistry and agricultural applications. Its biological activity has been explored in various studies, highlighting its potential as a precursor for pharmaceutical agents and its role in plant growth regulation. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
The chemical structure of 2-amino-3-chloro-5-cyanobenzoic acid can be summarized as follows:
- Molecular Formula : C₈H₄ClN₃O₂
- Molecular Weight : 201.58 g/mol
- IUPAC Name : 2-amino-3-chloro-5-cyanobenzoic acid
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-amino-3-chloro-5-cyanobenzoic acid exhibit significant antimicrobial properties. For instance, a series of benzothiazole inhibitors were developed that showed low nanomolar activity against bacterial topoisomerases, suggesting potential applications in treating bacterial infections, particularly those caused by multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Benzothiazole 7a | Staphylococcus aureus | <0.03125 |
| Benzothiazole 7h | Klebsiella pneumoniae | 1–4 |
Enzyme Inhibition
2-Amino-3-chloro-5-cyanobenzoic acid has been studied for its potential to inhibit various enzymes. One notable area is its effect on cholinesterases, where it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine levels. This mechanism is crucial in neuropharmacology and could be leveraged for developing treatments for neurodegenerative diseases .
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 0.0352 |
| Butyrylcholinesterase | Non-competitive Inhibition | Not specified |
Agricultural Applications
In addition to its medicinal properties, 2-amino-3-chloro-5-cyanobenzoic acid serves as a plant growth regulator. It acts as a precursor for various agricultural chemicals that enhance crop yield and resistance to pests . The compound's ability to influence plant growth pathways makes it valuable in agrochemical formulations.
Case Studies
- Synthesis and Application : A study highlighted the synthesis of derivatives of 2-amino-3-chloro-5-cyanobenzoic acid through various chemical reactions, demonstrating high yields and purity suitable for industrial applications . These derivatives were tested for their biological activity, confirming their potential in drug development.
- Neuroprotective Effects : Research involving BV-2 microglial cells showed that certain derivatives exhibited neuroprotective activities at low concentrations, suggesting their potential use in treating neuroinflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
